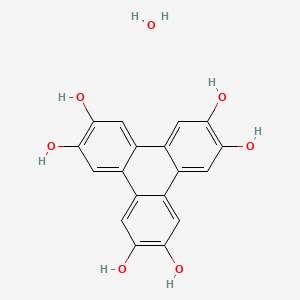

2,3,6,7,10,11-Hexahydroxytriphenylene hydrate

Cat. No. B2488419

Key on ui cas rn:

4877-80-9; 865836-87-9

M. Wt: 342.303

InChI Key: RRFZCJGLIHVKTK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08178731B2

Procedure details

Catechol (22.0 g, 0.2 moles) and diiron trioxide (ferric oxide) (31.9 g, 0.2 moles) were added into water (44 mL), and 98% sulfuric acid (176 g, 1.76 moles) was added dropwise to the solution while temperature of the solution is maintained at 30° C. or lower, to adjust the concentration in percent by weight of sulfuric acid in the reaction system at 80%. The solution was reacted at 30° C. for 6 hours with stirring. After completion of the reaction, water (200 mL) was added dropwise to the reaction solution while temperature of the solution was maintained at 30° C. or lower, and the reaction solution was stirred at the same temperature for another 30 minutes. The resultant precipitate was collected by filtration, and the obtained crude crystal was washed with water. The crude crystal was further dispersed in water (400 mL), and the dispersion liquid was stirred for 30 minutes, and then filtered to collect crystal. After the collected crystal was dispersed in acetone (400 mL), the dispersion liquid was stirred for 30 minutes. After that, the dispersion liquid was filtered to filter off insoluble matter, and activated charcoal (10.81 g) was added to the filtrate, which was then stirred for 30 minutes. After stirring, the filtrate was concentrated under reduced pressure to distill off acetone, and evaporated to dryness. After the residue after evaporation to dryness was dissolved by adding the acetone (40 mL) and the water (20 mL) thereto at room temperature, water (380 mL) was slowly added dropwise at the same temperature. By cooling down the solution after the addition to 10° C., crystal precipitated. The crystal thus precipitated was collected by filtration, and then dried, to give type C crystal of 2,3,6,7,10,11-hexahydroxytriphenylene monohydrate (8.43 g, theoretical yield from catechol: 36.9%) in reddish purple powder form. Also, water content of the obtained the type C crystal was measured by Karl-Fischer method in the same way as in Example 4, and the type C crystal was confirmed to be monohydrate of 2,3,6,7,10,11-hexahydroxytriphenylene.

Name

diiron trioxide

Quantity

31.9 g

Type

catalyst

Reaction Step One

Yield

36.9%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].S(=O)(=O)(O)O>[O-2].[O-2].[O-2].[Fe+2].[Fe+2].O>[OH2:2].[OH:2][C:1]1[C:3]([OH:4])=[CH:5][C:6]2[C:7]3[C:6](=[CH:5][C:3]([OH:4])=[C:1]([OH:2])[CH:8]=3)[C:6]3[C:7](=[CH:8][C:1]([OH:2])=[C:3]([OH:2])[CH:5]=3)[C:7]=2[CH:8]=1 |f:2.3.4.5.6,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

22 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1(O)C(O)=CC=CC1

|

|

Name

|

|

|

Quantity

|

176 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

diiron trioxide

|

|

Quantity

|

31.9 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[O-2].[O-2].[Fe+2].[Fe+2]

|

|

Name

|

|

|

Quantity

|

44 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise to the solution while temperature of the solution

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the concentration in percent by weight of sulfuric acid in the reaction system at 80%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was reacted at 30° C. for 6 hours

|

|

Duration

|

6 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise to the reaction solution while temperature of the solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained at 30° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

lower, and the reaction solution was stirred at the same temperature for another 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resultant precipitate was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the obtained crude crystal

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The crude crystal was further dispersed in water (400 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the dispersion liquid was stirred for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect crystal

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the collected crystal was dispersed in acetone (400 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the dispersion liquid was stirred for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After that, the dispersion liquid was filtered

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

to filter off insoluble matter, and activated charcoal (10.81 g)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the filtrate, which

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was then stirred for 30 minutes

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated under reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the residue after evaporation to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding the acetone (40 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the water (20 mL) thereto at room temperature, water (380 mL) was slowly added dropwise at the same temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

By cooling down the solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition to 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystal precipitated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystal thus precipitated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.OC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1O)O)O)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.43 g | |

| YIELD: PERCENTYIELD | 36.9% | |

| YIELD: CALCULATEDPERCENTYIELD | 61.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |